molecular formula C14H26O4 B13768471 Diethyl ethyl(pentyl)propanedioate CAS No. 5408-35-5

Diethyl ethyl(pentyl)propanedioate

Cat. No.: B13768471
CAS No.: 5408-35-5
M. Wt: 258.35 g/mol
InChI Key: MACVCMUXFXTPRW-UHFFFAOYSA-N
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Description

Diethyl ethyl(pentyl)propanedioate is an organic compound that belongs to the class of esters. It is characterized by its unique structure, which includes two ethyl groups, one pentyl group, and a propanedioate backbone. This compound is known for its versatility in organic synthesis and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ethyl(pentyl)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-carbon bond .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This method is preferred for its efficiency and scalability. Another approach involves the transesterification of dimethyl malonate with ethanol, which offers milder reaction conditions and is easier to implement in industrial settings .

Mechanism of Action

The mechanism of action of diethyl ethyl(pentyl)propanedioate involves the formation of enolate ions, which are highly reactive intermediates in organic synthesis. The enolate ions can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is primarily due to the presence of the active methylene group, which is highly acidic and easily deprotonated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl ethyl(pentyl)propanedioate is unique due to its specific combination of ethyl and pentyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in specialized organic synthesis applications.

Properties

IUPAC Name

diethyl 2-ethyl-2-pentylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-5-9-10-11-14(6-2,12(15)17-7-3)13(16)18-8-4/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACVCMUXFXTPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278963
Record name diethyl ethyl(pentyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-35-5
Record name NSC10823
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl ethyl(pentyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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